(1S,5R,6R,7S,9S,11R,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid (1S,5R,6R,7S,9S,11R,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid Water soluble citrate salt of tetrodotoxin. Potent, selective and reversible, use-dependent inhibitor of voltage-dependent Na+ channels.
TTX is a potent marine-derived neurotoxin that reversibly inhibits the inward sodium current through voltage-activated sodium (Nav) channels, blocking nerve and muscle action potentials. It inhibits the Nav current in frog muscle and squid axon with IC50 values of 4.1 and 5.2 nM, respectively, and binds to rat brain membranes with a Kd value of 1.8 nM. TTX was used in Hodgkin and Huxley’s classic experiments to elucidate the physical biology of nerve action potentials and remains an indispensible neuroscience tool to pharmacologically dissect the contribution of the Nav current in excitable neurons and to rationally design compounds for the treatment of neuropathic pain. This citrate-stabilized form of TTX is designed for improved solubility over pure TTX, which is insoluble in water and most organic solvents. This preparation of TTX citrate consists of TTX that has been dissolved in a citrate solution and then lyophilized.
It is a highly specific Na+ channel blocker in excitable tissues. Purified from Fugu Fish organs (Takifugu oblongus). Lyophilized in citrate buffer (1:5).
KD (cardiac myocytes in rats): 0.8 nM,10-8 M block nervous system; 10-5 M block heart muscle.,The binding to Na+ channel is reversible. ED50 = 3.7 nM.
Tetrodotoxin is a neurotoxin with potential analgesic activity. Tetrodotoxin binds to the pores of fast voltage-gated fast sodium channels in nerve cell membranes, inhibiting nerve action potentials and blocking nerve transmission. Although found in various species of fish (such as the pufferfish), newts, frogs, flatworms, and crabs, tetrodotoxin, for which there is no known antidote, is actually produced by bacteria such as Vibrio alginolyticus, Pseudoalteromonas tetraodonis, and other vibrio and pseudomonas bacterial species.
An aminoperhydroquinazoline poison found mainly in the liver and ovaries of fishes in the order TETRAODONTIFORMES, which are eaten. The toxin causes paresthesia and paralysis through interference with neuromuscular conduction.
Brand Name: Vulcanchem
CAS No.: 18660-81-6
VCID: VC0003645
InChI: InChI=1S/C11H17N3O8.C6H8O7/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-7,15-20H,1H2,(H3,12,13,14);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t2-,3?,4+,5-,6-,7+,9+,10?,11-;/m1./s1
SMILES: C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O
Molecular Formula: C17H25N3O15
Molecular Weight: 511.4 g/mol

(1S,5R,6R,7S,9S,11R,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid

CAS No.: 18660-81-6

VCID: VC0003645

Molecular Formula: C17H25N3O15

Molecular Weight: 511.4 g/mol

* For research use only. Not for human or veterinary use.

(1S,5R,6R,7S,9S,11R,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid - 18660-81-6

Description Water soluble citrate salt of tetrodotoxin. Potent, selective and reversible, use-dependent inhibitor of voltage-dependent Na+ channels.
TTX is a potent marine-derived neurotoxin that reversibly inhibits the inward sodium current through voltage-activated sodium (Nav) channels, blocking nerve and muscle action potentials. It inhibits the Nav current in frog muscle and squid axon with IC50 values of 4.1 and 5.2 nM, respectively, and binds to rat brain membranes with a Kd value of 1.8 nM. TTX was used in Hodgkin and Huxley’s classic experiments to elucidate the physical biology of nerve action potentials and remains an indispensible neuroscience tool to pharmacologically dissect the contribution of the Nav current in excitable neurons and to rationally design compounds for the treatment of neuropathic pain. This citrate-stabilized form of TTX is designed for improved solubility over pure TTX, which is insoluble in water and most organic solvents. This preparation of TTX citrate consists of TTX that has been dissolved in a citrate solution and then lyophilized.
It is a highly specific Na+ channel blocker in excitable tissues. Purified from Fugu Fish organs (Takifugu oblongus). Lyophilized in citrate buffer (1:5).
KD (cardiac myocytes in rats): 0.8 nM,10-8 M block nervous system; 10-5 M block heart muscle.,The binding to Na+ channel is reversible. ED50 = 3.7 nM.
Tetrodotoxin is a neurotoxin with potential analgesic activity. Tetrodotoxin binds to the pores of fast voltage-gated fast sodium channels in nerve cell membranes, inhibiting nerve action potentials and blocking nerve transmission. Although found in various species of fish (such as the pufferfish), newts, frogs, flatworms, and crabs, tetrodotoxin, for which there is no known antidote, is actually produced by bacteria such as Vibrio alginolyticus, Pseudoalteromonas tetraodonis, and other vibrio and pseudomonas bacterial species.
An aminoperhydroquinazoline poison found mainly in the liver and ovaries of fishes in the order TETRAODONTIFORMES, which are eaten. The toxin causes paresthesia and paralysis through interference with neuromuscular conduction.
CAS No. 18660-81-6
Product Name (1S,5R,6R,7S,9S,11R,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid
Molecular Formula C17H25N3O15
Molecular Weight 511.4 g/mol
IUPAC Name (5R,6R,7S,9R,11R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid
Standard InChI InChI=1S/C11H17N3O8.C6H8O7/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-7,15-20H,1H2,(H3,12,13,14);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t2-,3?,4+,5-,6-,7+,9+,10?,11-;/m1./s1
Standard InChIKey YUJWMDOXROTQCW-XCZXUWTISA-N
Isomeric SMILES C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C([C@@]1([C@@H]2[C@@H]3[C@H](N=C(NC34[C@@H]([C@@](O2)(O[C@@H]1C4O)O)O)N)O)O)O
SMILES C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O
Canonical SMILES C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O
Appearance Assay:≥98%A white to off-white solid
Colorform Crystals
Melting Point 225 °C (decomposes)
Physical Description Colorless crystalline solid that darkens when heated above 428°F (220°C).
Shelf Life Stable to boiling except in an alkaline solution.
Solubility In water, 1.0X10+6 mg/L at 25 °C /miscible/ (est)
Soluble in dilute acetic acid; slightly soluble in dry alcohol, ether; practically insoluble in other organic solvents
Synonyms Fugu Toxin
Tarichatoxin
Tetradotoxin
Tetrodotoxin
Toxin, Fugu
Reference [1]. Ngoc AH, et al. Tetrodotoxin for moderate to severe cancer pain: a randomized, double blind, parallel design multicenter study. J Pain Symptom Manage. 2008 Apr;35(4):420-9.
PubChem Compound 156587368
Last Modified Apr 15 2024

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